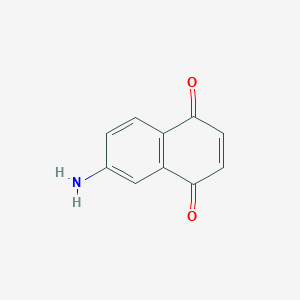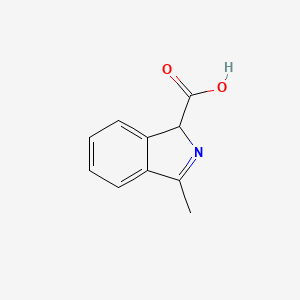![molecular formula C7H6N6 B11914152 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 54814-52-7](/img/structure/B11914152.png)
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the amino group.
科学研究应用
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
作用机制
The mechanism of action of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase (CDK) inhibitor, the compound binds to the active site of CDKs, preventing their interaction with cyclin proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of CDKs is crucial for its inhibitory activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolopyrimidine core, exhibiting similar CDK inhibitory activity.
Thioglycoside derivatives: Compounds with a thioglycoside moiety attached to the pyrazolopyrimidine scaffold, showing enhanced cytotoxic activities against cancer cell lines.
Uniqueness
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the amino and cyano groups allows for diverse chemical modifications, making it a valuable scaffold for drug development and other applications.
属性
CAS 编号 |
54814-52-7 |
|---|---|
分子式 |
C7H6N6 |
分子量 |
174.16 g/mol |
IUPAC 名称 |
4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H6N6/c1-13-4(2-8)5-6(9)10-3-11-7(5)12-13/h3H,1H3,(H2,9,10,11,12) |
InChI 键 |
NBQGMBXBNNUZNX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C2C(=NC=NC2=N1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


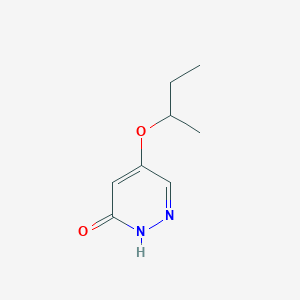
![7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11914086.png)
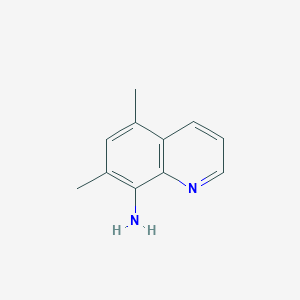

![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)
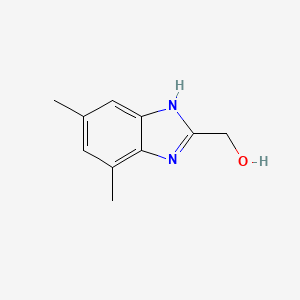
![7-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B11914108.png)


